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Ethyl isocyanopropionate

Cat. No.: B1608161
CAS No.: 2920-08-3
M. Wt: 127.14 g/mol
InChI Key: OWGWPQZQJKIGCB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isocyanide Chemistry

The journey of isocyanide chemistry began in 1859 when Lieke reported the formation of allyl isocyanide from the reaction of allyl iodide and silver cyanide. tandfonline.com This was followed by the development of classical synthesis methods by Gautier and Hofmann in 1867. tandfonline.com Despite these early discoveries, the field saw limited exploration for nearly a century. This was largely due to the notoriously foul and overpowering odor of volatile isocyanides, which discouraged many researchers, and the fact that only a small number of these compounds were readily available. tandfonline.com

A significant turning point occurred in the mid-20th century. In 1950, the first naturally occurring isocyanide, Xanthocillin, was isolated from Penicillium notatum, revealing that this functional group was not merely a laboratory curiosity. The real catalyst for the popularization of isocyanide chemistry came in 1958, when isocyanides became generally accessible through the dehydration of formamides, a method pioneered by Ivar Ugi. tandfonline.comnih.gov This was immediately followed by Ugi's introduction of the four-component reaction (U-4CR) in 1959, a multicomponent reaction that uses isocyanides to create complex α-acylamino amides in a single step. tandfonline.comnih.gov This discovery, along with the earlier Passerini three-component reaction (P-3CR), showcased the immense synthetic potential of isocyanides and ushered in a new era of research and application. nih.gov

YearKey DevelopmentContributor(s)Significance
1859 First synthesis of an isocyanide (allyl isocyanide). tandfonline.comLiekeMarks the beginning of isocyanide chemistry.
1867 Development of classical isocyanide syntheses. tandfonline.comGautier & HofmannEstablished early methods for preparing isocyanides.
1921 Introduction of the Passerini three-component reaction (P-3CR). PasseriniFirst major multicomponent reaction using isocyanides.
1950 Discovery of the first natural isocyanide (Xanthocillin). RotheDemonstrated the presence of isocyanides in nature.
1958 General synthesis of isocyanides by formamide (B127407) dehydration. tandfonline.comnih.govUgiMade isocyanides widely available for research. tandfonline.com
1959 Introduction of the Ugi four-component reaction (U-4CR). tandfonline.comnih.govUgiRevolutionized the use of isocyanides in creating molecular complexity. tandfonline.comnih.gov

Significance of α-Isocyanocarboxylates as Versatile Synthons

α-Isocyanocarboxylates, such as ethyl isocyanopropionate, are particularly important synthons due to the combined electronic effects of the isocyanide and ester groups. These compounds are precursors to a wide variety of valuable molecules, especially nitrogen-containing heterocycles and amino acid derivatives. iupac.orgmdpi.com

The dual functionality allows for tandem reactions; the α-hydrogen is acidic and can be removed by a base, creating a nucleophilic carbanion. This anion can attack an electrophile, and the resulting intermediate can then undergo an intramolecular cyclization via attack onto the electrophilic isocyanide carbon. iupac.org This strategy provides a direct route to five-membered rings like oxazolines, imidazolines, and pyrrolines. iupac.org

This compound (systematically named ethyl 2-isocyanopropanoate) is a key reagent in several specific transformations. cymitquimica.comoup.com One notable application is its thermal cyclization to produce 5-ethoxy-4-methyloxazole (B119874). tandfonline.comoup.com This oxazole (B20620) derivative serves as a crucial intermediate in the synthesis of pyridoxine (B80251), also known as Vitamin B6. oup.com In another example, this compound participates in a one-pot, sequential Ugi-Knoevenagel reaction. In this process, it reacts with an aminophenyl ketone, an aromatic aldehyde, and cyanoacetic acid to yield either a quinolin-2-(1H)-one or an α-amino amide, demonstrating its utility in multicomponent reaction cascades for generating complex molecular scaffolds. rsc.org As an α-alkyl-α-isocyanocarboxylate, its use directly installs an α-methyl group in the product, a valuable feature for synthesizing α-methyl-amino acids and related structures. iupac.org

ReactantsReaction TypeProduct(s)Significance
This compoundThermal Cyclization5-Ethoxy-4-methyloxazoleIntermediate for Vitamin B6 (pyridoxine) synthesis. tandfonline.comoup.com
2-Aminobenzophenone, 4-chlorobenzaldehyde, cyanoacetic acid, this compoundUgi-Knoevenagel ReactionQuinolin-2-(1H)-one and α-amino amideDemonstrates utility in multicomponent reactions for complex heterocycle synthesis. rsc.org
Aldehydes/Ketones, this compound, BaseFormal [3+2] Cycloaddition2-OxazolinesGeneral route to important five-membered heterocycles. iupac.org
Imines, this compound, BaseFormal [3+2] Cycloaddition2-ImidazolinesSynthesis of heterocycles with potential pharmacological activity and precursors to diamino acids. iupac.org

Structural Features and Inherent Reactivity of the Isocyanide Moiety

The unique reactivity of this compound is rooted in the electronic structure of the isocyanide functional group (–N≡C). The isocyanide moiety is best described by two principal resonance structures: a zwitterionic form with a triple bond between a positively charged nitrogen and a negatively charged carbon, and a neutral, carbene-like form with a double bond. This dual character means the terminal carbon atom can react with both electrophiles and nucleophiles, a property often described as amphiphilic reactivity.

Crystallographic and spectroscopic data support this structural model. The C–N–C bond angle is nearly linear, at approximately 180°, and the C–N bond distance is about 115.8 pm, consistent with significant triple bond character. In infrared (IR) spectroscopy, isocyanides exhibit a characteristic strong absorption band in the range of 2110–2165 cm⁻¹.

In α-isocyanocarboxylates like this compound, the inherent reactivity of the isocyanide is modulated by the adjacent functional groups. The electron-withdrawing nature of the ester group significantly increases the acidity of the proton on the α-carbon. iupac.org This makes deprotonation with a base favorable, generating a stabilized carbanion that is a potent nucleophile for forming new carbon-carbon bonds. This α-acidity is a cornerstone of the synthetic utility of isocyano esters. iupac.org

PropertyDescription
Chemical Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Functional Group Isocyanide (–N⁺≡C⁻)
Resonance Structures Zwitterionic (R–N⁺≡C⁻) and Carbene-like (R–N=C:)
Reactivity Amphiphilic: Terminal carbon reacts with both nucleophiles and electrophiles.
α-Acidity The α-proton is acidic due to the electron-withdrawing effects of the isocyanide and ester groups, facilitating carbanion formation. iupac.org
Geometry Approximately linear C–N–C bond angle (~180°).
IR Spectrum Strong absorption at ~2110–2165 cm⁻¹.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B1608161 Ethyl isocyanopropionate CAS No. 2920-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-isocyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-9-6(8)4-5-7-2/h3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGWPQZQJKIGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374527
Record name Ethyl isocyanopropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2920-08-3
Record name Ethyl isocyanopropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl isocyanopropionate
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Synthetic Methodologies for Ethyl Isocyanopropionate

Established Preparative Routes to Ethyl Isocyanopropionate

Historically, the preparation of this compound and related α-isocyano esters has been achieved through various established chemical reactions. One common method involves the dehydration of the corresponding N-formylamino ester. Another significant route is the reaction of an appropriate alkyl halide with a cyanide salt, although this can sometimes lead to a mixture of nitrile and isocyanide products. thieme-connect.de

A notable example is the thermal cyclization of ethyl α-isocyanopropionate itself to form 5-ethoxy-4-methyloxazole (B119874), a key intermediate in the synthesis of pyridoxine (B80251). oup.comoup.com This reaction highlights the utility of this compound as a precursor to heterocyclic systems. However, the yield of the desired oxazole (B20620) can be impacted by side reactions, with unreacted starting material, ethyl α-cyanopropionate, and a dimer of the isocyanopropionate also being formed. oup.com

Multicomponent reactions, such as the Ugi reaction, also provide a pathway to α-amino acid derivatives from which isocyanates can be derived. mdpi.comrsc.org These reactions are valued for their efficiency in building molecular complexity in a single step. For instance, a three-component Ugi reaction involving an amine, an aldehyde, and this compound can be employed to synthesize complex amides. rsc.org

The following table summarizes some of the established methods for the synthesis of related isocyano compounds, which share principles applicable to this compound:

Starting Material(s) Reagents Product Type Key Features
Methyl 2-bromo-2-methylpropanoate, Sodium cyanateDimethylformamideMethyl 2-isocyanopropanoateReaction proceeds at elevated temperatures.
Primary amine, Triphosgene, Triethylamine (B128534)Dichloromethane, TetrahydrofuranN-alkyl-3-oxobenzo[d]isothiazole-2(3H)-carboxamidesA general procedure for synthesizing isocyanates from primary amines. chemicalbook.com
Ethylamine hydrochloride, Trichloromethyl carbonateXylene, CatalystEthyl isocyanateA one-step synthesis that avoids the use of phosgene (B1210022). google.com
α-Aryl isocyanoacetates, o-Quinone diimideSilver oxideα,α-Diarylisocyano estersCatalytic conjugate addition with high yields and regioselectivity. acs.org

Advancements in Stereoselective Synthesis of α-Isocyanocarboxylates

The development of stereoselective methods for the synthesis of α-isocyanocarboxylates, including the chiral counterparts of this compound, represents a significant advancement in the field. frontiersin.orgnih.govchiralpedia.combeilstein-journals.org These methods are crucial for the preparation of enantiomerically pure α-amino acids and their derivatives, which are vital building blocks in medicinal chemistry and materials science. acs.orgresearchgate.net

Catalytic asymmetric synthesis has emerged as a powerful tool for achieving high levels of enantioselectivity. frontiersin.orgnih.govsioc-journal.cn This involves the use of chiral catalysts, such as metal complexes or organocatalysts, to control the stereochemical outcome of a reaction. frontiersin.orgnih.govsioc-journal.cnjst.go.jp

Recent progress in this area includes:

Palladium-Catalyzed Allylation: The use of palladium catalysts with chiral ferrocenylphosphine ligands has been explored for the asymmetric allylation of α-isocyanocarboxylates, achieving moderate enantiomeric excess. researchgate.net

Gold-Catalyzed Reactions: Chiral ferrocenylphosphine-gold(I) complexes have also been investigated as catalysts for the synthesis of α-isocyanocarboxylates. jst.go.jp

Iron(II)-Catalyzed Cyclization: A significant breakthrough has been the development of an enantioselective cyclization of α-isocyano esters with azodicarboxylates catalyzed by a chiral iron(II)-N,N'-dioxide complex. rsc.org This method provides access to 1,2,4-triazoline derivatives with high yields and excellent enantioselectivities (up to 94% ee) under mild conditions. rsc.org

Organocatalysis: Asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has become a major pillar of asymmetric synthesis. frontiersin.orgnih.govbeilstein-journals.org For instance, cinchona-derived catalysts have been employed in the synthesis of optically enriched 1,2,4-triazolines from α-isocyano esters, although with moderate enantioselectivity. rsc.org The development of more efficient and selective organocatalysts remains an active area of research. frontiersin.orgnih.govbeilstein-journals.org

The following table highlights key findings in the stereoselective synthesis of α-isocyanocarboxylate derivatives:

Reaction Type Catalyst System Substrates Enantiomeric Excess (ee) Key Finding
Palladium-Catalyzed AllylationPalladium / Chiral Ferrocenylphosphine LigandMethyl α-isocyano(phenyl)acetate, Allylic acetatesUp to 39% eeDemonstrates the potential for asymmetric induction in allylation reactions. researchgate.net
Iron(II)-Catalyzed CyclizationFe(II)-N,N'-dioxide complexα-Isocyano esters, AzodicarboxylatesUp to 94% eeProvides a highly enantioselective route to 1,2,4-triazoline derivatives. rsc.org
Phase-Transfer CatalysisCinchonine-derived catalystα-Isocyano esters, AzodicarboxylatesUp to 60% eeAn early attempt at asymmetric synthesis of 1,2,4-triazolines. rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes. acs.orgnih.govresearchgate.net These principles aim to reduce or eliminate the use and generation of hazardous substances. acs.org For the synthesis of this compound and related compounds, this translates to the development of more environmentally benign processes. researchgate.netcore.ac.uk

Key green chemistry strategies applicable to this area include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core principle. acs.org Multicomponent reactions, like the Ugi reaction, are inherently atom-economical. mdpi.com

Use of Safer Solvents: Efforts are being made to replace hazardous organic solvents with greener alternatives, such as water or ionic liquids, or to conduct reactions under solvent-free conditions. nih.govresearchgate.netcore.ac.uk Isocyanide-based multicomponent reactions have been successfully performed in water, which can accelerate the reaction rate and simplify workup procedures. researchgate.net

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is preferred over stoichiometric reagents to minimize waste. nih.gov The development of efficient and recyclable catalysts for isocyanide chemistry is an ongoing research focus.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. acs.org Many modern catalytic methods for α-isocyano ester synthesis operate under mild conditions. rsc.org

Renewable Feedstocks: While not yet a widespread practice for this compound synthesis, the use of renewable starting materials is a long-term goal of green chemistry. nih.gov

The following table summarizes some green chemistry approaches relevant to the synthesis of isocyanates and their derivatives:

Green Chemistry Principle Application in Isocyanate Synthesis Example Benefit
Atom Economy Use of multicomponent reactions.Ugi and Passerini reactions. mdpi.comresearchgate.netHigh efficiency in building molecular complexity, reducing waste. acs.org
Safer Solvents Performing reactions in water.Isocyanide-based multicomponent reactions for pseudopeptide synthesis. researchgate.netReduced environmental impact, potential for rate acceleration. nih.govresearchgate.net
Catalysis Use of recyclable and non-toxic catalysts.Iron(II)-catalyzed cyclization. rsc.orgMinimizes waste from stoichiometric reagents. nih.gov
Avoiding Hazardous Reagents Replacing phosgene with safer alternatives.One-step synthesis of ethyl isocyanate using trichloromethyl carbonate. google.comImproved safety and reduced environmental pollution. google.com

Reactivity Profiles and Mechanistic Investigations of Ethyl Isocyanopropionate

Fundamental Reaction Pathways Initiated by the Isocyanide Group

The isocyanide group of ethyl isocyanopropionate is the focal point of its reactivity, capable of acting as both a nucleophile and an electrophile at the same carbon atom. This dual reactivity is a key feature that underpins its utility in the construction of complex molecular architectures. Furthermore, the presence of the ester group enhances the acidity of the α-proton, facilitating its deprotonation and subsequent reactions.

The α-carbon of this compound is acidic due to the electron-withdrawing nature of both the isocyanide and the ester groups. nih.gov This acidity allows for the facile deprotonation by a base to form a stabilized carbanion. chim.it This carbanion can then participate in α-addition reactions, acting as a nucleophile and attacking various electrophiles. nih.govclockss.org For instance, it can undergo alkylation reactions with alkyl halides. researchgate.net

A notable example of an α-addition reaction is the aldol-type reaction. In the presence of a fluoride (B91410) anion catalyst, this compound can react with aldehydes to produce 2-oxazoline derivatives. clockss.org This reaction proceeds through the formation of an enolate anion, which then adds to the aldehyde. clockss.org The diastereoselectivity of this reaction can be influenced by the steric bulk of the reactants. clockss.org

Furthermore, the α-anion of isocyano esters can add to electrophilic double bonds, such as those in carbonyl compounds and imines, leading to the formation of five-membered heterocycles like oxazolines and imidazolines, respectively, in what can be considered a formal [3+2] cycloaddition. chim.it Silver catalysts can enhance the acidity of the α-proton by coordinating to the isocyano group, thereby facilitating these reactions. nih.gov

This compound is a prominent substrate in various isocyanide-based multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a single product. beilstein-journals.orgresearchgate.netmdpi.comorganic-chemistry.org These reactions are valued for their atom economy and ability to rapidly generate molecular complexity from simple starting materials. beilstein-journals.orgresearchgate.net

Passerini Reaction: The Passerini reaction is a three-component reaction that involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgbeilstein-journals.orgencyclopedia.puborganic-chemistry.org This reaction is typically conducted in aprotic solvents at high concentrations. organic-chemistry.org The proposed mechanism involves the initial formation of a hydrogen-bonded adduct between the carbonyl compound and the carboxylic acid, followed by the nucleophilic attack of the isocyanide. beilstein-journals.org A subsequent rearrangement then leads to the final product. wikipedia.org While this compound can participate in this reaction, the conditions can sometimes lead to racemization if a chiral isocyanide is used, particularly with ketones as the carbonyl component. typeset.io

Ugi Reaction: The Ugi reaction is a four-component reaction (U-4CR) that combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a dipeptide-like α-acylamino amide. researchgate.netbeilstein-journals.orgwikipedia.org This reaction is generally favored in polar protic solvents like methanol. beilstein-journals.orgthieme-connect.de The accepted mechanism begins with the formation of an imine from the amine and carbonyl compound. wikipedia.org The isocyanide then adds to the protonated imine, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion. beilstein-journals.orgwikipedia.org A final Mumm rearrangement yields the stable bis-amide product. wikipedia.org The Ugi reaction is highly versatile, but its conditions can be incompatible with the stereochemical integrity of chiral α-isocyano esters like this compound. typeset.io However, variations of the Ugi reaction have been developed to synthesize a wide range of heterocyclic structures. researchgate.netbeilstein-journals.org For example, using bifunctional starting materials can lead to subsequent intramolecular reactions, forming cyclic peptidomimetics. beilstein-journals.org

Table 1: Key Multicomponent Reactions Involving this compound

Reaction Name Components Product Key Features
Passerini Reaction Isocyanide, Carbonyl (Aldehyde/Ketone), Carboxylic Acid α-Acyloxy Amide Three-component reaction, typically in aprotic solvents. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org
Ugi Reaction Isocyanide, Carbonyl (Aldehyde/Ketone), Amine, Carboxylic Acid α-Acylamino Amide Four-component reaction, often in polar protic solvents. researchgate.netbeilstein-journals.orgwikipedia.org

Cycloaddition Reactions Involving this compound

This compound is a valuable partner in various cycloaddition reactions, serving as a precursor to five-membered heterocyclic rings. chim.itharvard.edu These reactions leverage the unique electronic properties of the isocyanide group and the adjacent α-carbon.

This compound can act as a formal 1,3-dipole in [3+2] cycloaddition reactions. nih.gov This reactivity stems from the ability of the α-isocyano ester to form an enolate, which can then add to an electrophilic double bond. The resulting intermediate anion readily cyclizes by attacking the electrophilic isocyanide carbon, leading to the formation of a five-membered ring. chim.it

These formal [3+2] cycloadditions provide an atom-economical route to a variety of nitrogen-containing heterocycles. chim.it For instance, reaction with alkenes bearing electron-withdrawing groups can yield pyrroline (B1223166) derivatives. chim.it Similarly, reaction with 2-nitrobenzofurans, catalyzed by a cupreine-ether organocatalyst, can produce tricyclic benzofuro[2,3-c]pyrrole frameworks with high diastereoselectivity and enantioselectivity. nih.gov The reaction of this compound with allenoates, catalyzed by a silver complex, can also lead to [3+2] cyclization products with an exocyclic double bond and two quaternary stereocenters. chim.it

While less common, this compound can participate in [4+1] annulation reactions, which are a powerful tool for constructing five-membered rings. organic-chemistry.orgrsc.org In these reactions, the isocyanide acts as a one-carbon component that combines with a four-atom radical precursor. For example, a visible-light-induced copper-catalyzed [4+1] annulation of acrylamides and aroyl chlorides has been developed to synthesize α,β-unsaturated-γ-lactams. organic-chemistry.org Although this specific example doesn't explicitly use this compound, the principle of using an isocyanide as the one-carbon component in a radical annulation is established. A base-mediated formal [4+1] annulation has also been reported for the synthesis of functionalized 2-styryl-benzofurans. rsc.org

1,3-dipolar cycloadditions are a class of pericyclic reactions that involve a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.orgfrontiersin.org While this compound itself is not a classic 1,3-dipole, its α-anion can be considered a formal 1,3-dipole, as discussed in the context of formal [3+2] cycloadditions. nih.gov The reaction of α-isocyano esters with various dipolarophiles is a well-established method for synthesizing five-membered nitrogen heterocycles. chim.it These reactions are often highly stereospecific and provide a powerful tool for constructing complex molecular architectures. wikipedia.org For example, the reaction of isocyanoacetate esters with 2-nitrobenzofurans has been shown to proceed via a formal [3+2] cycloaddition mechanism to afford tricyclic products. nih.gov

Table 2: Cycloaddition Reactions of this compound

Cycloaddition Type Reactant Partner(s) Resulting Heterocycle Key Aspects
Formal [3+2] Cycloaddition Alkenes, Aldehydes, Imines, 2-Nitrobenzofurans Pyrrolines, Oxazolines, Imidazolines, Benzofuro[2,3-c]pyrroles Atom-economical, forms five-membered rings. chim.itnih.gov
[4+1] Radical Annulation Acrylamides and aroyl chlorides (by analogy) α,β-Unsaturated-γ-lactams (by analogy) Isocyanide acts as a one-carbon component. organic-chemistry.org
1,3-Dipolar Cycloaddition Various dipolarophiles Five-membered heterocycles α-anion acts as a formal 1,3-dipole. chim.itnih.gov

Nucleophilic and Electrophilic Character in Reaction Mechanisms

The reactivity of this compound is distinctly characterized by its dual electronic nature, enabling it to function as both a nucleophile and an electrophile in various reaction mechanisms. libretexts.org This versatility is rooted in the unique electronic structure of the isocyano group and the influence of the adjacent ester functionality. thieme-connect.de

The carbon atom of the isocyano group exhibits carbene-like reactivity, which allows it to participate in α-addition reactions, a characteristic feature of its nucleophilic nature. thieme-connect.de However, the most significant nucleophilic behavior arises from the deprotonation of the α-carbon. The presence of the electron-withdrawing ester group enhances the acidity of the α-proton, facilitating its abstraction by a base to form a stabilized α-anion. scispace.comiupac.org This α-metalated species is a potent nucleophile that readily reacts with a wide array of electrophiles, including alkyl halides, carbonyl compounds, and Michael acceptors. thieme-connect.descispace.com

Conversely, this compound demonstrates electrophilic character at two primary sites. The carbon atom of the isocyano group, despite its carbene-like resonance form, can be attacked by strong nucleophiles. This is particularly evident in multicomponent reactions like the Ugi reaction, where the isocyanide carbon adds to an electrophilic iminium ion intermediate. iupac.orgwikipedia.orgbeilstein-journals.org Additionally, the carbonyl carbon of the ester group is inherently electrophilic and susceptible to nucleophilic acyl substitution, although this reactivity is often secondary to the chemistry of the isocyano moiety.

The table below summarizes the dual reactivity of this compound, highlighting the reacting center and its role in different reaction types.

Reacting CenterRoleType of ReactionReacting Partner
α-Carbon (as an anion)NucleophileAlkylation, Acylation, Michael AdditionElectrophiles (e.g., alkyl halides, acyl chlorides, α,β-unsaturated compounds) scispace.comiupac.orgresearchgate.net
Isocyanide CarbonNucleophileα-Addition ReactionsElectrophiles (e.g., carbenes) thieme-connect.deorganic-chemistry.org
Isocyanide CarbonElectrophileMulticomponent Reactions (e.g., Ugi, Passerini)Nucleophiles (after activation by an iminium ion or acid) wikipedia.orgbeilstein-journals.org
Ester Carbonyl CarbonElectrophileNucleophilic Acyl SubstitutionNucleophiles

Rearrangement Pathways and Intramolecular Cyclizations

This compound and its derivatives are known to undergo several types of rearrangement and intramolecular cyclization reactions, often triggered by thermal conditions or the presence of catalysts. These pathways are crucial for the synthesis of various heterocyclic structures.

A prominent example is the thermal intramolecular cyclization of this compound to form 5-ethoxy-4-methyloxazole (B119874). molaid.comoup.comresearchgate.net This rearrangement proceeds through the nucleophilic attack of the isocyanide nitrogen onto the ester carbonyl carbon, followed by elimination, representing a key step in certain synthetic routes, such as in the preparation of pyridoxine (B80251) intermediates. oup.comresearchgate.net

Furthermore, this compound participates in Michael addition reactions with activated alkenes, and the resulting adducts can serve as precursors for subsequent intramolecular cyclizations. For instance, the reaction with α,β-unsaturated carbonyl compounds yields ethyl 2-isocyano-2-methyl-5-oxoalkanoates. iupac.org Upon heating, these intermediates cyclize to form substituted 2-pyrrolines. iupac.org Similarly, adducts formed from the reaction with acrylonitriles can undergo cyclization to produce 4-cyano-5- and -4-pyrroline-2-carboxylic ethyl esters. researchgate.net

The stereochemical outcome of these rearrangements can be highly dependent on the substituents at the α-carbon. Studies on related compounds, such as ethyl (2S)-2-isocyano-2-methyl-3-phenylpropanoate, have shown that the degree of stereochemical retention during rearrangement is critically influenced by the nature of these substituents. thieme-connect.de General intramolecular cyclization patterns, such as the Dieckmann condensation, which typically involves diesters, can also be envisioned for derivatives of this compound that have been modified to contain a second ester group. libretexts.org

The table below details key intramolecular cyclization reactions involving this compound.

Starting Material / IntermediateReaction ConditionProductReference(s)
This compoundThermal5-Ethoxy-4-methyloxazole molaid.comoup.comresearchgate.net
Michael adduct of this compound and an α,β-unsaturated carbonyl compoundHeating (70-80°C)Substituted 2-Pyrroline iupac.org
Michael adduct of this compound and acrylonitrileBase (Sodium ethoxide)4-Cyano-pyrroline-2-carboxylic ethyl ester researchgate.net

Identification and Characterization of Reaction Intermediates

The diverse reactivity of this compound is governed by the formation of distinct and often transient reaction intermediates. The identification and characterization of these species are fundamental to understanding the underlying reaction mechanisms.

Nitrile ylides are 1,3-dipolar species that are known, though often unstable, intermediates in isocyanide chemistry. wikipedia.orgbeilstein-journals.org They are typically generated through pathways such as the addition of a carbene to a nitrile or the photochemical ring-opening of 2H-azirines. organic-chemistry.orgbeilstein-journals.org In the context of isocyanide reactivity, the isocyanide carbon can exhibit carbene-like behavior, suggesting that under certain conditions, it could lead to intermediates with nitrile ylide character. thieme-connect.de These ylides are highly valuable in synthesis, primarily serving as 1,3-dipoles in [3+2]-cycloaddition reactions to construct five-membered N-heterocycles. beilstein-journals.orgnih.gov While the generation of nitrile ylides from this compound specifically is not extensively detailed, their formation is a plausible mechanistic pathway in reactions involving carbenes or photochemical activation, consistent with the general reactivity profile of isocyanides. organic-chemistry.orgwikipedia.org

The formation of α-metalated isocyanides is one of the most well-documented and synthetically crucial aspects of this compound chemistry. iupac.org Due to the electron-withdrawing nature of the adjacent ester group, the α-proton is sufficiently acidic to be removed by a variety of bases, such as sodium hydride, potassium tert-butoxide, or sodium ethoxide. thieme-connect.descispace.com This deprotonation generates a resonance-stabilized carbanion, an α-metalated derivative, which is a powerful nucleophilic intermediate. scispace.comgoogle.com

These α-metalated species are versatile synthons for carbon-carbon bond formation. iupac.org Their reactions include:

Alkylation: Reaction with alkylating agents to produce higher α-isocyano-α-methylalkanoates, which are precursors to α,α-disubstituted amino acids. scispace.com

Acylation: Condensation with acylating reagents like acid chlorides or esters yields intermediate β-ketoisocyanides. These intermediates are generally not isolated as they readily cyclize to form substituted oxazoles, a process known as the Schöllkopf oxazole (B20620) synthesis. researchgate.netcolab.ws

Michael Addition: Addition to α,β-unsaturated systems, such as acrylates or vinyl ketones, to form glutamic acid derivatives or precursors to pyrrolines. iupac.orgresearchgate.net

The table below lists common reactions involving the α-metalated intermediate of this compound.

ElectrophileProduct TypeSubsequent TransformationReference(s)
Alkyl Halides (R-X)Higher α-isocyano estersHydrolysis to higher amino acids scispace.com
Acyl Chlorides (RCOCl)β-KetoisocyanidesIntramolecular cyclization to oxazoles researchgate.netcolab.ws
AcrylatesDiethyl α-isocyanoglutaratesSynthesis of glutamic acid derivatives researchgate.net
AcrylonitrilesEthyl 4-cyano-2-isocyanoalkanoatesCyclization to pyrrolinecarboxylates researchgate.net

In the realm of multicomponent reactions (MCRs), this compound serves as a key building block, and its reactivity proceeds through the formation of characteristic α-adducts. scribd.com These adducts are transient intermediates that rapidly rearrange to form the final stable products.

In the Passerini three-component reaction (3CR), which involves an isocyanide, a carbonyl compound, and a carboxylic acid, the initial step is the formation of a loosely hydrogen-bonded adduct between the carbonyl and the acid. beilstein-journals.orgwikipedia.org The isocyanide then undergoes an α-addition, where its carbon atom is attacked by the electrophilic carbonyl carbon and the nucleophilic oxygen of the carboxylic acid, forming a reactive α-acyloxy-imidate intermediate (an α-adduct). beilstein-journals.orgbeilstein-journals.org This adduct is not isolated and quickly undergoes an intramolecular acyl transfer (a Mumm-type rearrangement) to yield the final α-acyloxy amide product. beilstein-journals.org

In the Ugi four-component reaction (4CR), which combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, the formation of the α-adduct follows a different pathway. wikipedia.org First, the amine and carbonyl component condense to form an imine (or iminium ion after protonation). beilstein-journals.org The nucleophilic isocyanide, such as this compound, then attacks the electrophilic iminium ion to form a nitrilium ion intermediate. wikipedia.orgrsc.org This intermediate is subsequently trapped by the carboxylate anion in a second nucleophilic addition. beilstein-journals.org This step generates the crucial α-adduct, an α-amino-imidate, which, like in the Passerini reaction, rearranges via an irreversible Mumm rearrangement to furnish the final α-acylamino amide product. wikipedia.orgbeilstein-journals.org

Multicomponent ReactionComponentsKey α-Adduct IntermediateFinal ProductReference(s)
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy-imidateα-Acyloxy amide beilstein-journals.orgbeilstein-journals.orgwikipedia.org
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Amino-imidateα-Acylamino amide wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgrsc.org

Catalytic Transformations Utilizing Ethyl Isocyanopropionate

Asymmetric Catalysis for Enantioselective and Diastereoselective Synthesis

Asymmetric catalysis is a powerful strategy for producing enantiomerically enriched molecules, which is of paramount importance in fields like medicinal chemistry where different enantiomers can have distinct biological activities. chinesechemsoc.org The use of ethyl isocyanopropionate and similar α-isocyano esters as pronucleophiles in asymmetric reactions allows for the synthesis of chiral α-amino acid derivatives, imidazolines, and oxazolines. researchgate.netsgu.edu.in These reactions create one or more new stereocenters, and controlling the stereochemical outcome (enantioselectivity and diastereoselectivity) is a central goal. chinesechemsoc.org The fundamental principle involves using a chiral catalyst to lower the activation energy of the pathway leading to one stereoisomer over the other. chinesechemsoc.org

The success of most asymmetric metal-catalyzed reactions hinges on the design of the chiral ligand that coordinates to the metal center. chinesechemsoc.orgnsf.gov The ligand's structure modifies the metal's reactivity and creates a chiral environment that directs the approach of the reactants, thereby inducing asymmetry in the product. nsf.gov

Historically, C2-symmetric ligands, such as BINAP and DuPhos, were dominant due to their effectiveness in a wide range of reactions, a quality that has led to them being termed "privileged ligands". chinesechemsoc.orgnsf.gov More recently, non-symmetrical and modular ligands, like P,N-ligands (e.g., PHOX), have gained prominence, often outperforming traditional symmetric ligands in various transformations. nsf.govrsc.org The development of new ligands remains a critical area of research, as even subtle changes in a ligand's steric or electronic properties can have a profound impact on enantioselectivity. nsf.gov

Strategies in ligand design for reactions involving isocyanoacetates include:

Bifunctional Catalysis : Some ligands possess a secondary functional group, such as a hydrogen-bond donor, that can interact with the substrate. This secondary interaction helps to rigidly orient the substrate in the transition state, leading to enhanced stereocontrol. beilstein-journals.org For instance, quinine-derived amino phosphines have been used effectively in silver-catalyzed reactions. sgu.edu.in

Ion-Pairing Strategy : This approach utilizes an achiral ligand that is part of a cationic complex, which then forms an ion pair with a chiral counteranion, such as a binaphtholate derivative. chinesechemsoc.org The chiral anion is responsible for inducing enantioselectivity. This strategy has been successfully applied in gold and palladium catalysis. chinesechemsoc.orgrsc.org

Steric Hindrance and Chiral Pockets : Bulky ligands can create a well-defined chiral pocket around the metal's active site. nih.govresearchgate.net This pocket restricts the possible pathways of the reaction, favoring the formation of a single enantiomer. This is a key strategy in gold-catalyzed reactions, which often feature linearly coordinated metal centers that can be challenging for stereoinduction. researchgate.netacs.org

The optimization process often involves screening a library of ligands with varied backbones, coordinating atoms, and steric/electronic profiles to find the ideal match for a specific reaction and substrate. nsf.gov

Oxazolines and oxazoles are important heterocyclic scaffolds found in many biologically active compounds. nih.govresearchgate.net The reaction of this compound or related isocyanoacetates with carbonyl compounds is a fundamental method for synthesizing these heterocycles. researchgate.net This process is a formal [3+2]-cycloaddition, which likely proceeds through an initial aldol-type addition of the enolized isocyanoacetate to the carbonyl, followed by an intramolecular cyclization of the resulting alkoxide onto the isocyanide carbon. researchgate.net

Achieving enantiocontrol in this transformation is crucial for accessing chiral oxazoline (B21484) precursors. Early methods required strong bases like organolithium reagents to deprotonate the isocyanide. researchgate.net However, catalytic asymmetric versions have been developed. For example, the reaction can be catalyzed by metal complexes bearing chiral ligands. In some cases, metal catalysts such as NiCl2 or PdCl2 are used to selectively guide the cyclization of the intermediate towards the desired oxazoline product, preventing the formation of undesired side products. nih.gov

In a notable example of copper catalysis, ethyl 2-isocyanoacetate reacts with various aldehydes in the presence of a copper(I) catalyst (CuBr) and an oxidant to directly form 4,5-difunctionalized oxazoles. rsc.org While this specific protocol focuses on aromatization to the oxazole (B20620), it was observed that using a copper(II) salt, CuBr2, also yielded the desired oxazole product, indicating that Cu(II) can also facilitate this transformation. rsc.org The control of enantioselectivity in such reactions typically relies on the use of a chiral ligand that coordinates to the copper center, creating an asymmetric environment that differentiates between the two enantiotopic faces of the aldehyde during the initial nucleophilic attack.

Metal-Catalyzed Reactions

The isocyano group and the adjacent activatable α-proton of this compound make it an excellent substrate for a variety of metal-catalyzed reactions. sgu.edu.in Gold, silver, and copper catalysts, in particular, have shown unique reactivity and selectivity in transformations involving this class of compounds.

Gold(I) complexes are exceptional carbophilic Lewis acids, known for their ability to activate alkynes, allenes, and other carbon-carbon multiple bonds towards nucleophilic attack. researchgate.netacs.org While direct examples with this compound are specific, the principles of gold catalysis are broadly applicable. In a typical catalytic cycle, a cationic gold(I) complex, often generated in situ from a chloride precursor and a silver salt, coordinates to a C-C multiple bond, rendering it highly electrophilic. rsc.orgbeilstein-journals.org

The development of enantioselective gold catalysis has been challenging due to the tendency of gold(I) to form linear, two-coordinate complexes, which places the chiral ligand far from the reaction site. researchgate.netacs.org However, significant progress has been made through several strategies:

Bulky Chiral Ligands : The use of sterically demanding phosphine (B1218219) ligands, such as JohnPhos-type ligands modified with chiral groups, can create a chiral environment that effectively influences the stereochemical outcome of the reaction. nih.govresearchgate.net

Bifunctional Catalysis : Ligands incorporating a hydrogen-bond donor, such as a secondary amine, can form a hydrogen bond with a functional group on the substrate (e.g., an ester). beilstein-journals.org This interaction helps to lock the substrate's conformation during the key bond-forming step, leading to high enantioselectivity in reactions like the [4+2] cycloaddition of 1,6-enynes. beilstein-journals.org

Chiral Counterion Strategy : In this approach, a chiral anion (e.g., a BINOL-derived phosphate) is paired with a cationic gold(I) complex. rsc.orgnih.gov The chiral counterion directs the stereochemical course of the reaction.

Catalyst SystemReaction TypeSubstrate TypeProductEnantiomeric Excess (ee)Reference
Au(I) / Chiral P,N-Ligand [4+2] Cycloaddition1,6-Enyne5-6-6-Fused TricycleUp to 99% beilstein-journals.org
Au(I) / Chiral JohnPhos-type Ligand Atroposelective Cyclizationortho-Alkynoaniline2-ArylindoleN/A researchgate.net
(Ph3P)Au(I) / Chiral Phosphate Anion HydroalkoxylationAlleneTetrahydrofuranUp to 97% rsc.org

This table presents examples of enantioselective reactions using Gold(I) catalysts with substrates analogous in reactivity to those derived from this compound.

Silver(I) complexes are effective Lewis acids that can catalyze a range of transformations, including cycloadditions and Mannich-type reactions. sgu.edu.in Compared to precious metals like palladium or rhodium, silver is less expensive while still offering versatile coordination chemistry. Silver(I) catalysts are often used in conjunction with chiral phosphine or bis(oxazoline) (BOX) ligands to achieve high enantioselectivity. sgu.edu.in

A key application relevant to this compound is the catalytic enantioselective and diastereoselective Mannich reaction. In a representative study, a catalyst system comprising a silver(I) salt (Ag₂O) and a chiral quinine-derived amino phosphine ligand was used for the reaction between N-diphenylphosphinoyl ketimines and methyl 2-isocyanopropanoate. sgu.edu.in This reaction produced chiral imidazolines containing two adjacent tetrasubstituted stereocenters with high yield and excellent stereocontrol. sgu.edu.in The silver catalyst activates the isocyanopropanoate, facilitating its addition to the ketimine, while the chiral ligand dictates the facial selectivity of the attack, leading to a highly enantioenriched product. sgu.edu.in

Catalyst SystemReaction TypePronucleophileElectrophileProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Ag₂O / Chiral Amino Phosphine 1a Mannich ReactionMethyl 2-isocyanopropanoateAcetophenone-derived N-diphenylphosphinoyl ketiminetrans-Imidazoline59% (over 2 steps)>20:189% sgu.edu.in

Copper is an abundant and inexpensive metal that is widely used in catalysis. beilstein-journals.org Copper(II) salts, such as copper(II) triflate (Cu(OTf)₂) and copper(II) acetate, can function as effective Lewis acid catalysts for various organic transformations, including C-N bond formation and Mannich-type reactions. nih.gov

An important breakthrough in this area is the direct asymmetric Mannich-type reaction of α-isocyanoacetates with ketimines catalyzed by a combination of a cinchona alkaloid derivative and Cu(OTf)₂. This dual catalytic system allows for the synthesis of α,β-diamino acid precursors with excellent yields and high enantioselectivity. The copper(II) center is believed to coordinate to and activate the ketimine, while the chiral organocatalyst (the cinchona alkaloid) interacts with the isocyanoacetate nucleophile, controlling the stereochemistry of the addition. By using pseudoenantiomeric chiral catalysts (i.e., quinine (B1679958) vs. quinidine (B1679956) derivatives), researchers can access either enantiomer of the final product.

Furthermore, while some syntheses of oxazoles from isocyanoacetates are catalyzed by Cu(I), it has been shown that Cu(II) salts like CuBr₂ can also promote the reaction, expanding the utility of Cu(II) catalysis in the transformations of this compound and its analogs. rsc.org

Catalyst SystemReaction TypeSubstrate 1Substrate 2ProductYieldEnantiomeric Excess (ee)Reference
Cu(OTf)₂ / Cinchona Alkaloid Mannich-type Reactionα-IsocyanoacetateKetimineα,β-Diamino Acid DerivativeExcellentUp to >99%

Iron-Catalyzed Processes

Iron, as an earth-abundant and low-cost metal, has garnered significant attention for developing sustainable catalytic processes. In the context of isocyanopropionate chemistry, iron catalysts have been effectively employed in multicomponent and cascade reactions.

A notable application involves the iron-catalyzed carbene transfer/dearomative spirocyclization cascade. acs.orgbohrium.comvu.nl In a specific example, a tryptamine-derived isocyanopropanoate, namely 3-(1H-indol-3-yl)-2-isocyanopropanoate, undergoes a reaction with ethyl diazoacetate in the presence of an iron catalyst. acs.org The ferrate complex, Bu₄N[Fe(CO)₃NO], also known as the Hieber anion, has been identified as a particularly effective catalyst for this transformation. acs.org The reaction proceeds via the transfer of a carbene from ethyl diazoacetate to the isocyanide moiety, which generates a ketenimine intermediate. This intermediate then undergoes a spontaneous dearomative spirocyclization, yielding spiroindolenine structures. acs.orgresearchgate.net

This iron-catalyzed cascade has proven valuable as a key step in the formal total synthesis of several monoterpenoid indole (B1671886) alkaloids. acs.orgbohrium.comvu.nl The reaction demonstrates good functional group tolerance, particularly for substitutions on the indole ring of the isocyanide substrate. acs.org However, its tolerance for different α-diazo esters is reportedly lower compared to analogous palladium-catalyzed systems. acs.org

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful metal-free alternative for asymmetric synthesis. nih.gov These approaches are broadly categorized based on their activation mode, with bifunctional catalysis and phase-transfer catalysis being particularly relevant for substrates like this compound.

Bifunctional organocatalysts possess two distinct catalytic moieties within a single molecule, typically a Lewis basic/nucleophilic site and a Brønsted acidic/hydrogen-bond donor site. nih.gov This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction, often within a highly organized, chiral transition state. nih.gov

Common examples of bifunctional catalysts include derivatives of cinchona alkaloids, prolinols, and diamines, which incorporate hydrogen-bond donor groups like thioureas, squaramides, or ureas. nih.gov The basic site, such as a tertiary amine, can activate a carbonyl compound by forming an enamine or iminium ion intermediate. nih.gov Concurrently, the hydrogen-bond donor moiety activates the electrophile, orienting it for a stereoselective attack. nih.gov

While direct applications of these catalysts with this compound are not extensively documented in the selected literature, the principles are broadly applicable. The α-proton of this compound is acidic and can be abstracted by a basic catalyst to form a nucleophilic enolate, analogous to other activated carbonyl compounds. A bifunctional catalyst could then coordinate this enolate and an electrophile, guiding the reaction pathway with high stereocontrol.

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. vu.nlcrdeepjournal.org The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a shuttle, transporting an ionic reactant from the aqueous phase into the organic phase where the reaction occurs. vu.nlbeilstein-journals.org This method avoids the need for expensive, anhydrous polar aprotic solvents and often allows for the use of inexpensive inorganic bases like sodium hydroxide. crdeepjournal.org

For a substrate like this compound, PTC would be highly effective for reactions such as α-alkylation. In this scenario, a base in the aqueous phase would deprotonate the this compound to form a carbanion. The phase-transfer catalyst's cation would then form a lipophilic ion pair with this carbanion, transporting it into the organic phase to react with an alkyl halide. crdeepjournal.org

The development of chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, has extended this methodology to the realm of asymmetric synthesis. nih.govnih.govbeilstein-journals.org These catalysts create a chiral ion pair in the organic phase, enabling enantioselective bond formation by effectively shielding one face of the nucleophile. nih.govrcsi.com This strategy has been successfully applied to the asymmetric synthesis of various compounds through alkylation, Michael additions, and other C-C bond-forming reactions. beilstein-journals.org

Regioselectivity and Stereoselectivity in Catalytic Systems

Controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product) is paramount in modern organic synthesis. In reactions involving this compound and its derivatives, these aspects are heavily influenced by the choice of catalyst, substrate structure, and reaction conditions.

Regioselectivity is often governed by a combination of steric and electronic factors. masterorganicchemistry.comahievran.edu.tr For example, in the allylic substitution of α-substituted isocyanoacetate derivatives, steric effects can dictate the position of attack. Bulkier groups at the α-position can shield the nearby β-site, favoring substitution at the more distant γ-position of the allyl group. In catalyst-controlled reactions, the ligand environment around a metal center or the specific binding mode of an organocatalyst can override the inherent reactivity of the substrate to favor one constitutional isomer over another. ub.edu

Stereoselectivity in these systems is primarily achieved through asymmetric catalysis, where a chiral catalyst creates a diastereomeric transition state that favors the formation of one enantiomer or diastereomer over the other.

Catalyst Control: This is the most powerful strategy for achieving high stereoselectivity.

Bifunctional Organocatalysts: As discussed in section 4.3.1, these catalysts create a highly organized chiral environment. The simultaneous, non-covalent binding of both reactants restricts their conformational freedom and dictates the facial selectivity of the bond-forming step, leading to high enantiomeric or diastereomeric ratios. nih.gov

Chiral Phase-Transfer Catalysis: In asymmetric PTC, the formation of a tight ion pair between the chiral catalyst cation and the substrate's anion is key. nih.govrcsi.com The bulky, well-defined structure of the catalyst effectively blocks one face of the nucleophilic anion, allowing the electrophile to approach only from the unhindered side, thus inducing high enantioselectivity. beilstein-journals.org

Applications of Ethyl Isocyanopropionate As a Synthetic Building Block

Construction of Diverse Heterocyclic Systems

The reactivity of ethyl isocyanopropionate makes it a valuable precursor for synthesizing numerous heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Oxazoles and Oxazolines

This compound is a key component in the synthesis of oxazole (B20620) and oxazoline (B21484) derivatives. The formation of 2-unsubstituted oxazoles can be achieved by reacting α-metalated isocyanides, such as the potassium salt of this compound, with acylating agents like acid chlorides, esters, or amides. colab.wsresearchgate.net The reaction proceeds through a β-ketoisocyanide intermediate which then cyclizes. colab.wsresearchgate.net

Furthermore, the reaction of potassium this compound with enolizable acyl chlorides leads to the formation of 5-alkylidene-4-methyloxazoline-4-carboxylates. colab.wsresearchgate.netresearchgate.net A notable application is the synthesis of 5-ethoxy-4-methyloxazole (B119874) from ethyl α-isocyanopropionate. tandfonline.com The synthesis of oxazoline-4-carboxylic esters from α-isocyano esters is particularly advantageous as these products serve as precursors for serine derivatives. iupac.org

Recent advancements include copper(I)-catalyzed tandem reactions of ethyl 2-isocyanoacetate with aldehydes to produce a variety of 4,5-difunctionalized oxazoles. rsc.org This method offers high atom economy and proceeds under mild conditions. rsc.org

Table 1: Examples of Oxazole/Oxazoline Synthesis using this compound Derivatives

Reactants Product Catalyst/Conditions Reference
Potassium this compound, Enolizable acyl chlorides 5-Alkylidene-4-methyloxazoline-4-carboxylates - colab.wsresearchgate.netresearchgate.net
Ethyl α-isocyanopropionate 5-Ethoxy-4-methyloxazole - tandfonline.com

Pyrroles and Pyrrolidines

This compound is instrumental in the synthesis of pyrrole (B145914) and pyrrolidine (B122466) rings. The Michael addition of this compound to α,β-unsaturated carbonyl compounds, in the presence of a base like sodium ethoxide, yields ethyl 2-isocyano-2-methyl-5-oxoalkanoates. iupac.org These intermediates can then be cyclized upon heating to form pyrrolines. iupac.orgresearchgate.net

When the Michael addition is performed at higher temperatures with stoichiometric amounts of base, the primary adducts cyclize to form diethyl 1- and 2-pyrroline-3,5-dicarboxylates, which can be subsequently hydrogenated to the corresponding pyrrolidines. researchgate.net

Imidazoles

The versatility of this compound extends to the synthesis of imidazole (B134444) derivatives. Although specific examples directly employing this compound are less common in the provided context, the general reactivity of α-isocyanoacetates is well-established in imidazole synthesis. For instance, three-component reactions involving acyl chlorides, carbodiimides, and α-isocyanoacetates in the presence of a base like triethylamine (B128534) can smoothly produce 5-amino imidazoles. researchgate.net The unique reactivity of the isocyano group facilitates the construction of the imidazole core. researchgate.net

Thiazoles

This compound and related isocyanoacetates are valuable reagents for the synthesis of thiazole (B1198619) derivatives. Base-induced cyclization of active methylene (B1212753) isocyanides, including ethyl isocyanoacetate, with methyl arene- and hetarenecarbodithioates provides an efficient route to 4,5-disubstituted thiazoles. organic-chemistry.org Similarly, the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU in ethanol (B145695) yields 4-ethoxycarbonyl-5-acylthiazoles. organic-chemistry.org A flow microreactor method has also been developed for the preparation of 4,5-disubstituted thiazoles from ethyl isocyanoacetate and isothiocyanates. durham.ac.uk

Polycyclic and Fused Heterocycles (e.g., Pyrrolopyridines, Imidazopyridines, Quinolines)

This compound and its derivatives are employed in the synthesis of more complex polycyclic and fused heterocyclic systems. For example, a novel route to 7-aza-tetrahydroindoles involves the reaction of N-aryl/alkyl-alkenoylacetamides with ethyl isocyanoacetate. researchgate.net This reaction proceeds through a proposed stepwise [3+2] cycloaddition-intramolecular aza-Michael addition cascade. researchgate.net

Furthermore, silver-catalyzed cascade cyclization reactions involving isocyanides can lead to the formation of chromeno[2,3-b]pyrrol-4(1H)-ones. researchgate.net Isocyanides are also crucial in the synthesis of quinolines through radical annulations. tandfonline.com The synthesis of imidazo[5,1-a]isoquinoline (B3349720) from isoquinoline (B145761) is another example of creating fused heterocycles using isocyanide chemistry. researchgate.net

Synthesis of α-Amino Acid Derivatives and Higher Amino Acids

This compound serves as a crucial building block for the synthesis of α-amino acid derivatives and higher amino acids, which are fundamental components of peptides and have significant applications in medicinal chemistry. nih.govarkat-usa.org The isocyano group can be hydrolyzed under acidic conditions to an amino group, providing a straightforward route to amino esters. nih.gov

A key strategy involves the alkylation of α-metalated isocyano esters. For instance, the reaction of potassium ethyl isocyanoacetate with ethyl chloroformate generates potassium diethyl isocyanomalonate, which can be alkylated in situ with alkyl halides. researchgate.netresearchgate.net The resulting diethyl α-alkyl-α-isocyanomalonates are direct precursors to higher amino acids. researchgate.netresearchgate.net

Silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides has been developed for the synthesis of α,α-diaryl-α-amino acid derivatives. nih.govacs.org This method provides access to amino acids with a tetrasubstituted α-carbon, which are of great interest for creating conformationally constrained peptides with enhanced stability. nih.gov

Table 2: Synthesis of Amino Acid Derivatives from Isocyanoacetates

Isocyanoacetate Derivative Reagents Product Catalyst/Conditions Reference
Potassium ethyl isocyanoacetate Ethyl chloroformate, Alkyl halides Diethyl α-alkyl-α-isocyanomalonates - researchgate.netresearchgate.net
α-Aryl isocyanoacetates o-Quinone diimides α,α-Diarylisocyano esters Ag₂O nih.govacs.org

Role in Peptidomimetic Design and Synthesis

This compound and related α-isocyanoacetates are valuable building blocks in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. Their utility primarily stems from their participation in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. nih.gov These reactions allow for the rapid assembly of complex, peptide-like molecules from three or four simple starting materials in a single step, introducing both structural diversity and molecular complexity efficiently. nih.gov

The isocyanide functional group is key to these syntheses, as it ultimately forms one of the amide-like linkages in the final peptidomimetic product. nih.gov For instance, in the Ugi four-component reaction (U-4CR), an isocyanide, an aldehyde, an amine, and a carboxylic acid combine to form an α-acylamino carboxamide, a core structure in many peptidomimetics. nih.gov By using bifunctional starting materials, such as amino acids, the complexity of the resulting structures can be further increased, leading to the formation of cyclic constrained peptidomimetics that are of significant interest in drug discovery. nih.gov

Research has demonstrated the application of chiral isocyanides derived from amino acids in these reactions to create specific classes of peptidomimetics. For example, an enantiopure isocyanide derived from S-trityl protected cysteine has been used in an Ugi MCR to produce thiazole-containing peptidomimetics. acs.orguj.edu.pl This approach is particularly powerful as it allows for the incorporation of heterocyclic rings, a common feature in bioactive molecules, directly into a peptide-like backbone. acs.org Similarly, the use of potassium this compound has been reported in the synthesis of β-lactam peptidomimetics via the Ugi reaction. researchgate.net

Table 1: Examples of Isocyanides in Peptidomimetic Synthesis

Isocyanide Input Multicomponent Reaction Resulting Peptidomimetic Class Reference
Potassium this compound Ugi MCR β-Lactam Peptidomimetics researchgate.net
(R)-2-methyl-2-isocyano-3-(tritylthio)propanoate Ugi-4CR Thiazole-containing Peptidomimetics acs.orguj.edu.pl
General Isocyanides Ugi-4CR / Passerini Cyclic Constrained Peptidomimetics nih.gov

Utility in Named Organic Reactions (e.g., Barton-Zard Reaction)

This compound and its parent compound, ethyl isocyanoacetate, are key reagents in the Barton-Zard reaction, a powerful and efficient one-pot method for synthesizing the pyrrole ring system. mdpi.com The reaction typically involves the condensation of a nitroalkene with an α-isocyanoacetate ester in the presence of a base. mdpi.com The general mechanism proceeds through a base-mediated Michael addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group and aromatization to form the pyrrole ring.

The versatility of the Barton-Zard reaction allows for the synthesis of a wide variety of substituted pyrroles. For example, a regioselective method has been developed for the synthesis of 1-ethyl 2,4-dihydrochromene[3,4-c]pyrroles in high yields (63–94%) by reacting various 3-nitro-2H-chromenes with ethyl isocyanoacetate in refluxing ethanol with potassium carbonate as the base. mdpi.com This green and efficient method highlights the operational simplicity and scalability of the reaction. mdpi.com Similarly, the reaction has been successfully applied to β-fluoro-β-nitrostyrenes with ethyl isocyanoacetate, leading chemoselectively to functionalized 4-fluoropyrroles. nih.gov

Interestingly, the structure of the reactants can sometimes lead to alternative pathways. An "abnormal" Barton-Zard reaction was observed when 3-nitro-N-(phenylsulfonyl)indole was reacted with ethyl isocyanoacetate, yielding a pyrrolo[2,3-b]indole (B14758588) system instead of the expected pyrrolo[3,4-b]indole (B14762832) isomer. rsc.org Furthermore, the use of α-substituted α-isocyano esters, such as this compound, can lead to an "interrupted" Barton-Zard reaction. acs.orgnih.gov In these cases, the reaction with certain substrates like 3-nitroindoles or 2-nitrobenzofurans can be halted after the initial cyclization, before the elimination step, to afford novel tricyclic heterocyclic frameworks. acs.orgnih.gov

Table 2: Applications of Ethyl Isocyanoacetate/Isocyanopropionate in Barton-Zard Reactions

Nitro Compound Substrate Isocyanide Reagent Product Type Key Finding Reference
3-Nitro-2H-chromenes Ethyl isocyanoacetate 2,4-Dihydrochromeno[3,4-c]pyrroles Efficient, regioselective synthesis in ethanol mdpi.com
β-Fluoro-β-nitrostyrenes Ethyl isocyanoacetate 4-Fluoropyrroles Highly chemoselective formation of fluorinated pyrroles nih.gov
3-Nitro-N-(phenylsulfonyl)indole Ethyl isocyanoacetate Pyrrolo[2,3-b]indole Abnormal reaction pathway leading to an unexpected isomer rsc.org
2-Nitrobenzofurans α-Aryl-α-isocyanoacetate esters Dihydro-1H-benzofuro[2,3-c]pyrroles Interrupted Barton-Zard reaction providing tricyclic compounds acs.orgnih.gov

Strategic Intermediate in Target-Oriented Synthesis (e.g., Pyridoxine)

This compound serves as a crucial strategic intermediate in the industrial synthesis of pyridoxine (B80251), commonly known as Vitamin B6. oup.comoup.com The "oxazole method" for pyridoxine synthesis relies on the construction of a substituted oxazole ring, which then acts as a diene in a subsequent Diels-Alder reaction to form the core pyridine (B92270) structure of the vitamin. researchgate.net

The key transformation involving ethyl α-isocyanopropionate is its thermal cyclization to produce 5-ethoxy-4-methyloxazole. oup.comoup.com This reaction is typically carried out at high temperatures. For instance, heating ethyl α-isocyanopropionate at 180°C for five hours results in the formation of the desired 5-ethoxy-4-methyloxazole. oup.com However, the yield for this specific step is modest; research has shown that under these conditions, the maximum yield of the oxazole product is around 20%. oup.com The reaction mixture also contains significant amounts of unreacted starting material (30%), along with side products such as ethyl α-cyanopropionate (20%) and a dimer of the starting isocyanide (5%). oup.com

Table 3: Product Distribution in Thermal Cyclization of Ethyl α-Isocyanopropionate

Product Percentage in Mixture
5-Ethoxy-4-methyloxazole 20%
Unreacted Ethyl α-isocyanopropionate 30%
Ethyl α-cyanopropionate 20%
Dimer of Ethyl α-isocyanopropionate 5%

Data from thermal cyclization at 180°C for 5 hours. oup.com

Despite the moderate yield, the 5-ethoxy-4-methyloxazole formed is a valuable intermediate. oup.com This oxazole derivative then undergoes a Diels-Alder reaction with a suitable dienophile, such as a protected form of 2-butene-1,4-diol, to construct the substituted pyridine ring. researchgate.netgoogle.com This cycloaddition reaction is a cornerstone of many vitamin B6 synthesis routes. google.com Subsequent acid-catalyzed rearrangement and hydrolysis of the Diels-Alder adduct yields the final pyridoxine molecule. google.comgoogle.com This multi-step process, beginning with the cyclization of this compound, remains a significant pathway for the large-scale manufacture of vitamin B6. google.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of reactions involving ethyl isocyanopropionate and related α-isocyano esters. rsc.orgnih.gov These computational methods allow for the exploration of potential energy surfaces, helping to distinguish between different possible reaction pathways, such as concerted or stepwise mechanisms in cycloaddition reactions. csic.esnih.gov

For instance, isocyanides are known to participate in [3+2] cycloaddition reactions, where they can act as 1,3-dipoles. acs.orgresearchgate.net Computational studies on analogous systems, such as the reaction of isocyanides with alkynes or nitrones, reveal the intricate details of these processes. acs.orgresearchgate.netacs.org Calculations can determine whether the reaction proceeds through a single, concerted transition state or involves the formation of a distinct intermediate, such as a zwitterion. csic.esresearchgate.net The mechanism is often influenced by the nature of the reactants and the presence of catalysts. For example, in the reaction between nitrones and isocyanates, a related class of compounds, the mechanism can switch from concerted in nonpolar solvents to stepwise in polar solvents. csic.esnih.gov

DFT calculations are also employed to study the kinetics and thermodynamics of reactions. By calculating the activation energies (barrier heights), researchers can predict the feasibility and rate of a given reaction step. nih.govchemrxiv.org For example, in the dual 1,3-dipolar cycloaddition of isocyanides and alkynes with CO2, DFT calculations showed that the initial nucleophilic attack of the isocyanide onto the alkyne is the rate-determining step, with a calculated energy barrier of 24.3 kcal/mol. acs.org Similar methodologies can be applied to predict the reactivity of this compound in various synthetic transformations.

Transition State Characterization and Reaction Pathway Analysis

A cornerstone of computational reaction analysis is the location and characterization of transition states (TS). youtube.com A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes. nih.gov For reactions involving this compound, computational methods like DFT can optimize the geometry of these fleeting structures. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. nih.gov

Intrinsic Reaction Coordinate (IRC) calculations are subsequently used to verify that the identified transition state correctly connects the reactants and products (or intermediates) on the potential energy surface. nih.govresearchgate.net This analysis maps out the entire reaction pathway, providing a detailed narrative of the chemical transformation at the molecular level. researchgate.net

In the context of cycloaddition reactions analogous to those involving this compound, transition state analysis reveals the degree of synchronicity of bond formation. acs.org For example, in a [2+1] cycloaddition of hydrogen isocyanide to alkynes, DFT studies showed the reaction is non-concerted, proceeding through two steps with a zwitterionic intermediate. The transition state for the initial, rate-determining step revealed an asynchronous formation of the new chemical bond. acs.org Similarly, in metal-mediated additions to isocyanides, computational studies have identified both four-membered and six-membered transition states, depending on whether a solvent molecule acts as a proton shuttle. mdpi.com

Table 1: Example of Calculated Activation Energies for Related Isocyanide/Isocyanate Reactions

Reaction SystemMethodCalculated Activation Energy (ΔG‡, kcal/mol)Mechanism TypeReference
Phenylnitrile Oxide + SO₂ → Phenyl IsocyanateDLPNO-CCSD(T)/CBS12Concerted chemrxiv.org
Nitrone + Methyl IsocyanateM06-2X/cc-pVTZ25.1 (in CH₂Cl₂)Stepwise csic.es
Isocyanide + Alkyne → 1,3-dipoleB3LYP(SMD)/6-311++G**24.3Nucleophilic Addition acs.org
HNMe₂ + cis-[Pt(C≡NCy)(2-pyz)(dmpe)]⁺DFT22.4Stepwise Associative mdpi.com

Prediction of Stereochemical Outcomes

Computational chemistry is a powerful tool for predicting the stereochemical outcome of reactions, a critical aspect of asymmetric synthesis. nih.govnih.govrsc.org For reactions involving chiral molecules like this compound, understanding and predicting diastereoselectivity and enantioselectivity is crucial. This is achieved by calculating the energies of the transition states leading to the different possible stereoisomers. anu.edu.au According to transition state theory, the product distribution is determined by the difference in the free energies (ΔΔG‡) of these diastereomeric transition states. nih.gov

Machine learning algorithms, often trained on data from quantum mechanical calculations, are increasingly used to predict stereoselectivity. mpg.de For example, a random forest algorithm, using descriptors derived from quantum chemical calculations (such as steric and electronic properties of reactants, catalysts, and solvents), has been successfully used to predict the stereoselective outcome of glycosylation reactions. mpg.de

In the context of reactions with α-isocyano esters, computational models can rationalize observed stereoselectivities. For example, in the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with isocyanoacetate esters, a cupreine (B190981) derivative catalyzes the reaction to give products with full diastereoselectivity and excellent enantioselectivity. acs.org Theoretical modeling of such a system would involve locating the four possible transition states (Re-Re, Re-Si, Si-Re, Si-Si) and comparing their relative energies to predict the major diastereomer and enantiomer, which can then be compared with experimental results. anu.edu.au The models often highlight the importance of non-covalent interactions, such as hydrogen bonds or steric repulsion, between the substrate and the catalyst in the transition state assembly, which are responsible for discriminating between the different stereochemical pathways. nih.gov

Electronic Structure and Bonding Analysis of this compound

The reactivity and properties of this compound are fundamentally governed by its electronic structure. The isocyanide functional group (-N≡C) has a unique electronic configuration that can be described by two primary resonance structures: one with a triple bond between nitrogen and carbon, and another with a double bond and formal charges on both atoms. This gives the terminal carbon atom both nucleophilic and electrophilic (carbene-like) character. researchgate.net

Computational methods like Natural Bond Orbital (NBO) analysis and molecular orbital (MO) theory provide deep insights into this bonding. researchgate.netnih.gov NBO analysis can quantify the charge distribution and orbital interactions within the molecule. For this compound, the electron-withdrawing nature of the adjacent ester group is expected to influence the electron density at the isocyanide carbon, modulating its reactivity.

Frontier Molecular Orbital (FMO) theory is particularly useful for explaining reactivity in reactions like cycloadditions. libretexts.orgufla.br The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction's feasibility. libretexts.org For this compound, computational analysis would reveal the energies and spatial distribution of its HOMO and LUMO. This information helps predict whether it will act as the nucleophile or electrophile in a given reaction and explains the observed regioselectivity. researchgate.net For example, in reactions with electron-deficient olefins, α-isocyano esters typically act as the nucleophile after deprotonation. acs.org

Table 2: General Electronic Properties of Functional Groups Relevant to this compound

Functional GroupKey OrbitalsBonding DescriptionTypical Role in ReactionsReference
Isocyanide (-N≡C)HOMO (σ lone pair on C), LUMO (π)Combination of triple and double bond character; linear geometry.Nucleophile (at C), Electrophile (at C), 1,3-dipole researchgate.net
Ester (-COOR)HOMO (O lone pairs), LUMO (π of C=O)Planar geometry; electron-withdrawing via induction.Electrophilic center at carbonyl carbon. nih.gov
Conjugated π systemHOMO, LUMODelocalized π electrons over multiple atoms.Can act as nucleophile or electrophile depending on energy levels. libretexts.org

Solvent Effects on Reactivity and Selectivity

The choice of solvent can dramatically influence the rate, yield, and selectivity of a chemical reaction. rsc.orgnih.gov Computational chemistry models these effects primarily through two approaches: implicit and explicit solvent models. researchgate.net

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. csic.es This approach is efficient for capturing the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates or polar transition states. researchgate.net For instance, the cycloaddition of nitrones and isocyanates was computationally shown to switch from a concerted to a stepwise mechanism when moving from a nonpolar environment (gas phase) to a polar solvent, which preferentially stabilized the zwitterionic intermediate of the stepwise path. csic.esnih.gov

Explicit solvent models involve including a finite number of individual solvent molecules in the calculation. This method is more computationally intensive but is necessary when specific solvent-solute interactions, like hydrogen bonding, play a crucial role in the mechanism. rsc.orgnih.gov These specific interactions can directly participate in the reaction, for example, by acting as a proton shuttle in a transition state, thereby lowering the activation barrier. mdpi.com Studies on the solvolysis of related chlorothioformate esters show that the mechanism can shift from bimolecular (addition-elimination) to unimolecular (SN1) depending on the solvent's nucleophilicity and ionizing power, an effect that can be rationalized through detailed computational analysis. mdpi.com

For reactions involving this compound, computational studies incorporating solvent effects would be critical for accurately predicting its behavior under real-world experimental conditions and for optimizing reaction selectivity. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary challenge in the synthesis of derivatives from ethyl isocyanopropionate is controlling stereoselectivity and regioselectivity. Future research is intensely focused on designing advanced catalytic systems to address this. The development of catalysts that can deliver high yields and selectivity is paramount for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Promising research avenues include:

Chiral Lewis Acids and Brønsted Acids: These catalysts are being explored to induce asymmetry in reactions involving the isocyanide group, aiming for high enantiomeric excess in the products.

Transition Metal Catalysis: Iron-based catalysts have shown potential in carbene transfer reactions with related isocyanides. acs.org Similarly, silver-catalyzed reactions of isocyanoacetate esters with o-quinone diimides have afforded α,α-diaryl-α-amino acid precursors with excellent yields and regioselectivities. nih.gov Future work will likely adapt these systems for the stereoselective functionalization of this compound.

Bimetallic Nanoparticles: In hydrogenation reactions, bimetallic catalysts such as Ni-Sn and Ni-Zn alloys have demonstrated superior selectivity compared to their monometallic counterparts. mdpi.com For instance, Ni₃Sn and Ni₃Sn₂ show high selectivity for the hydrogenation of acetylene (B1199291) to ethylene. mdpi.com This principle could be applied to selectively reduce other functional groups in complex derivatives of this compound.

Adaptive Catalysts: Systems that can switch selectivity in response to external stimuli, such as CO₂-responsive polymer supports for ruthenium nanoparticles, represent a novel approach. nih.gov Such adaptive systems could allow for tunable control over reaction pathways in real-time.

Table 1: Emerging Catalytic Systems and Their Potential for Selectivity Control
Catalyst System TypeExample Catalyst/SupportTarget Reaction TypePotential Advantage for this compoundReference
Transition MetalBu₄N[Fe(CO)₃NO]Carbene TransferControl over spirocycle formation from isocyanide precursors. acs.org
Transition MetalSilver Oxide (Ag₂O)Conjugate AdditionHigh regioselectivity in the synthesis of α,α-diaryl amino acid derivatives. nih.gov
Bimetallic AlloyNi₃Sn, Ni-ZnSelective HydrogenationEnhanced selectivity in the reduction of specific functional groups. mdpi.com
Adaptive CatalystRu nanoparticles on amine-functionalized supportSwitchable HydrogenationReversible on/off control of catalytic activity for specific bonds. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its subsequent reactions into continuous flow and automated platforms is a significant emerging trend. Flow chemistry offers superior control over reaction parameters, enhances safety, and facilitates scalability. researchgate.netsyrris.com

Key developments in this area include:

Telescoped Synthesis: Researchers have successfully developed telescoped continuous flow processes for the in-situ generation of ethyl isocyanoacetate (a close analog of this compound) from N-formylglycine and its immediate use in the synthesis of heterocycles like 1,2,4-triazoles. rsc.orgnih.gov Applying this to this compound would enable the safe, on-demand production and consumption of this reactant, avoiding the storage of potentially unstable isocyanides.

Improved Reaction Efficiency: Continuous flow reactors have been shown to improve regioselectivity in certain reactions compared to batch conditions. For example, the ZrCl₄-catalyzed synthesis of amino-isomers showed a 20:1 regioselectivity ratio in flow compared to 5:1 in batch. whiterose.ac.uk While diastereoselectivity was reduced for an this compound derivative in one study, optimization of flow parameters (temperature, residence time, pressure) holds the promise of enhancing both yield and selectivity. whiterose.ac.uk

Automated Library Synthesis: Automated flow systems are ideal for generating large libraries of compounds for drug discovery. syrris.com By systematically varying reaction partners and conditions, platforms can rapidly produce a diverse array of molecules derived from this compound for high-throughput screening.

Table 2: Comparison of Batch vs. Flow Synthesis for Isocyanide-Related Reactions
ParameterBatch SynthesisFlow SynthesisReference
SafetyRequires handling and storage of potentially toxic/unstable intermediates.Allows for in-situ generation and immediate consumption of hazardous reagents. researchgate.net
ScalabilityOften requires re-optimization for scale-up.Scaling is achieved by extending run time, with no re-optimization needed. syrris.com
Process ControlDifficult to control temperature and mixing in large volumes.Precise control over temperature, pressure, and residence time. researchgate.net
SelectivityCan be limited by bulk reaction conditions.Can offer enhanced regioselectivity and yield through optimized parameters. whiterose.ac.uk

Exploration of New Multicomponent Reaction Architectures

This compound is a valuable component in multicomponent reactions (MCRs), such as the Ugi three-component reaction (3CR), which allow for the rapid assembly of complex molecules. rsc.org The future in this field lies in designing novel MCRs that expand the accessible chemical space.

Emerging research directions are:

Novel Scaffolds: While Ugi and Passerini reactions are well-established, researchers are exploring new MCRs to generate unique heterocyclic systems. mdpi.com This involves combining this compound with different sets of reactants to access previously inaccessible molecular frameworks, such as fused 3-aminoimidazoles or pyrrolo[3,4-b]pyridin-5-ones. mdpi.comresearchgate.net

Stereoselective MCRs: A major goal is the development of diastereoselective and enantioselective MCRs. beilstein-journals.org This is crucial for creating optically pure peptide-like molecules for biological studies. Future efforts will focus on using chiral auxiliaries, catalysts, or reaction conditions to control the stereochemical outcome of MCRs involving this compound.

"Isocyanide-Free" MCRs: To circumvent the handling of volatile isocyanides, methods using stable precursors that generate the isocyanide in situ are gaining traction. researchgate.net These "isocyanide-free" approaches enhance the practicality and safety of MCRs, making them more amenable to broader applications.

Bio-inspired and Biocatalytic Transformations

The fields of biocatalysis and bio-inspired catalysis offer powerful tools for highly selective and sustainable chemical synthesis. rsc.orgethz.ch Applying these principles to this compound is a promising, albeit less explored, frontier.

Future possibilities include:

Enzymatic Reactions: The use of isolated enzymes or whole-cell biocatalysts could enable highly enantioselective transformations. mdpi.com For example, hydrolases could be used for the stereoselective hydrolysis of the ester group, or lyases could catalyze additions across the isocyanide moiety. Immobilizing enzymes within robust frameworks like Metal-Organic Frameworks (MOFs) can enhance their stability and reusability. nih.gov

Bio-inspired Catalysts: Synthetic catalysts that mimic the active sites of metalloenzymes are being developed. ethz.ch A bio-inspired iron-sulfur cluster, for instance, could be designed to catalyze specific reductions or C-H functionalizations on an this compound substrate with high efficiency and selectivity.

Chemoenzymatic Cascades: Combining enzymatic steps with traditional chemical reactions in a one-pot cascade can create highly efficient pathways to complex molecules. A potential chemoenzymatic process could involve an enzyme selectively modifying one part of the this compound molecule, followed by a chemical multicomponent reaction at another site.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in synthetic chemistry. rug.nl For this compound, this means leveraging advanced modeling to guide experimental work, saving time and resources.

Key future applications of computational modeling are:

Mechanism Elucidation: Density Functional Theory (DFT) calculations are already used to understand the plausible reaction mechanisms of complex reactions, including MCRs. researchgate.net This understanding is the foundation for rationally designing better reactions.

Catalyst Design and Screening: Computational models can be used to screen virtual libraries of potential catalysts for reactions involving this compound, predicting their activity and selectivity before they are synthesized in the lab. researchgate.net

Predictive Reaction Outcomes: The ultimate goal is to use a combination of quantum mechanics, molecular dynamics, and machine learning to accurately predict the outcome of a reaction (yields, stereoselectivity, byproducts) under a given set of conditions. rug.nlresearchgate.net This would enable the in-silico optimization of synthetic routes for derivatives of this compound.

Table 3: Applications of Computational Methods in Chemical Synthesis
Computational MethodApplicationRelevance to this compoundReference
Density Functional Theory (DFT)Elucidating reaction mechanisms and transition states.Understanding selectivity in MCRs and catalyzed reactions. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (3D-QSAR)Modeling and predicting the biological activity of synthesized compounds.Guiding the design of new bioactive derivatives. researchgate.net
Molecular Dynamics (MD)Simulating catalyst-substrate interactions and conformational changes.Understanding enzyme-substrate binding for biocatalysis. researchgate.net
Machine Learning / AIPredicting reaction outcomes and planning synthetic routes.Accelerating the discovery and optimization of new reactions. rug.nl

Q & A

Q. What methodologies validate the computational prediction of this compound’s environmental persistence?

  • Methodological Answer : Simulate degradation pathways using EPI Suite or COSMOtherm. Correlate half-life predictions with experimental soil/water microcosm studies under UV exposure and microbial activity. Measure breakdown products via LC-MS/MS and compare with model outputs. Adjust QSAR parameters using Bayesian inference to reduce prediction uncertainty .

Q. How do isotopic labeling techniques elucidate this compound’s metabolic fate in vivo?

  • Methodological Answer : Synthesize <sup>13</sup>C- or <sup>15</sup>N-labeled analogs and administer them to model organisms (e.g., rodents). Track metabolites via time-resolved MALDI-TOF imaging and <sup>1</sup>H-<sup>13</sup>C HSQC NMR. Use kinetic modeling to estimate metabolic flux rates and identify rate-limiting steps. Cross-validate with CRISPR-edited enzyme knockout models .

Q. What interdisciplinary approaches address challenges in scaling this compound’s application to polymer chemistry?

  • Methodological Answer : Collaborate with material scientists to test copolymerization kinetics with acrylates or epoxides. Use gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA) to correlate monomer ratios with polymer properties. Investigate side reactions (e.g., cyclotrimerization) via in-situ FTIR. Publish detailed protocols in open-access repositories to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.